![molecular formula C22H17FN2O2 B2627413 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 315234-75-4](/img/structure/B2627413.png)
3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole
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Overview
Description
The compound “3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole” is a derivative of indole, which is a heterocyclic compound that is important in many biological systems . The presence of a fluorophenyl group and a nitroethyl group suggests that this compound may have unique properties compared to other indole derivatives.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an indole ring (a fused benzene and pyrrole ring) substituted with a phenyl group at the 2-position and a 4-fluorophenyl-2-nitroethyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in significant π-π stacking interactions, which could influence its solubility and reactivity .Scientific Research Applications
Antibacterial Activity
Indole derivatives, including compounds similar to 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole, have been investigated for their antibacterial properties. Studies have shown that introducing nitro and trifluoromethyl groups into the phenyl ring of such indoles can enhance antibacterial activity against certain strains like S. aureus (Joshi, Pathak, Arya, & Chand, 1979).
Crystal Structure and Synthesis Studies
The crystal structure of similar indole derivatives has been explored to understand their molecular properties better. These studies provide insights into the molecular motifs and interactions, like C-H...F and C-H...pi interactions, which are crucial in crystal engineering (Choudhury, Nagarajan, & Row, 2004). Furthermore, synthesis techniques for creating such indoles and their derivatives are an area of ongoing research, contributing to the development of pharmaceutically active compounds (Ragaini, Ventriglia, Hagar, Fantauzzi, & Cenini, 2009).
Pharmaceutical Applications
Indole derivatives, including those structurally similar to the mentioned compound, are found in various pharmaceutical applications. For instance, they form the skeleton of certain statin drugs used for lowering cholesterol (Kalalbandi & Seetharamappa, 2013). They are also investigated for their potential in treating tuberculosis, showcasing significant inhibitory activity against certain strains of Mycobacterium tuberculosis (Karalı, Gürsoy, Kandemirli, Shvets, Kaynak, Ozbey, Kovalishyn, & Dimoglo, 2007).
Fluorescence and Imaging Applications
Some indole derivatives exhibit fluorescence properties, making them suitable as probes for studying proteins like BSA and understanding ligand–protein interactions (Singh & Hota, 2007). They have been utilized as ratiometric fluorescent pH probes for detecting strong acidity in living cells, indicating their potential in intracellular imaging (Nan, Niu, Fan, Lu, Shuang, Li, & Dong, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c23-17-12-10-15(11-13-17)19(14-25(26)27)21-18-8-4-5-9-20(18)24-22(21)16-6-2-1-3-7-16/h1-13,19,24H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQSFVQQKYCQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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